Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-
Description
Nomenclature and IUPAC Classification
The IUPAC name spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- systematically describes its components:
- Spiro : Indicates a shared atom (C2 of the bicycloheptane and C3' of pyrrolidine) connecting two rings.
- 1-azabicyclo[2.2.1]heptane : A bridged bicyclic system with seven atoms, including one nitrogen at position 1.
- 3'-pyrrolidine : A five-membered saturated ring with one nitrogen atom, connected via the spiro carbon.
- 1'-pyrazinyl : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, attached to the pyrrolidine nitrogen.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 646057-10-5 | |
| Molecular Formula | C13H18N4 | |
| Synonyms | SCHEMBL1616191, DTXSID20438240 |
The systematic name adheres to IUPAC Rule A-41 for spiro compounds, prioritizing the larger ring (bicycloheptane) first.
Historical Context of Bicyclic-Spiropyrrolidine Hybrid Systems
Bicyclic-spiropyrrolidine hybrids emerged in the late 20th century as scaffolds for drug discovery, leveraging conformational rigidity and stereochemical diversity. Early examples include spiro-oxazolidinones (e.g., CAS 178419-48-2), which demonstrated antimicrobial activity. The integration of azabicycloheptane, as seen in Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] derivatives (e.g., CAS 646055-91-6), marked a shift toward targeting neurological receptors due to the norbornane-like geometry’s complementarity to enzyme active sites.
The pyrazinyl substituent in this compound reflects a strategic modification to enhance hydrogen-bonding interactions, as seen in related spiro-pyrazine derivatives (e.g., CAS 646057-11-6). Such innovations align with trends in kinase inhibitor design, where spiro systems improve selectivity.
Position Within Heterocyclic Spiro Compound Taxonomy
Heterocyclic spiro compounds are classified by ring size, saturation, and heteroatom distribution. This molecule belongs to the subclass bridged bicyclic-spiropyrrolidines , characterized by:
- Primary ring : 1-azabicyclo[2.2.1]heptane (bridged bicyclic, seven-membered, one nitrogen).
- Secondary ring : Pyrrolidine (monocyclic, five-membered, one nitrogen).
- Substituent : Pyrazinyl (aromatic, six-membered, two nitrogens).
Comparatively, Spiro[1-azabicyclo[2.2.1]heptane-3,5-oxazolidin]-2-one (CAS 178419-48-2) shares the bicyclic core but replaces pyrrolidine with an oxazolidinone, illustrating taxonomic diversity through heteroatom variation. The pyrazinyl group further differentiates this compound into a niche category of aromatic-substituted spiro amines, which are underrepresented in spiro compound databases.
| Feature | This Compound | Analog (CAS 178419-48-2) |
|---|---|---|
| Bicyclic System | 1-azabicyclo[2.2.1]heptane | 1-azabicyclo[2.2.1]heptane |
| Secondary Ring | Pyrrolidine | Oxazolidinone |
| Key Substituent | Pyrazinyl | Ketone |
| Bioactivity Relevance | Kinase modulation (inferred) | Antimicrobial |
This structural taxonomy suggests potential applications in targeting ATP-binding pockets or allosteric enzyme sites, though pharmacological data remain unexplored in available literature.
Properties
CAS No. |
646056-83-9 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C13H18N4/c1-5-17-9-11(1)7-13(17)2-6-16(10-13)12-8-14-3-4-15-12/h3-4,8,11H,1-2,5-7,9-10H2 |
InChI Key |
AMHLAGTXSFRFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC23CCN(C3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
This method typically involves several reaction steps to construct the desired spirocyclic framework.
Palladium-Catalyzed Reactions : One effective strategy is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the formation of oxygenated 2-azabicyclo[2.2.1]heptanes. This approach allows for the introduction of functional groups necessary for further transformations.
Cycloaddition Reactions : The synthesis can also utilize cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by spiroannulation to form the spiro junction.
Cascade Reactions
Cascade reactions are particularly useful in constructing complex structures in a single operational sequence.
- Intramolecular Cyclization : This involves the formation of the spiro compound through intramolecular cyclization strategies where precursors containing multiple reactive sites undergo transformation to yield the final product.
Reaction Conditions
The following conditions are typically employed during the synthesis:
Reagents : Common reagents include ammonium acetate buffers at pH 6.5–7.0, which stabilize intermediates during cyclization reactions.
Catalysts : Palladium catalysts are frequently used to facilitate various coupling reactions necessary for building the bicyclic structure.
Summary Table of Preparation Methods
| Method | Description | Key Reagents/Catalysts |
|---|---|---|
| Multi-Step Synthesis | Involves sequential reactions to build the compound | Palladium catalysts, ammonium acetate buffers |
| Cascade Reactions | Single-step transformations leading to complex structures | Nitrile oxides, alkynes |
| Industrial Production | Large-scale synthesis focusing on optimization and purification | Continuous flow reactors, chromatography |
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that spiro compounds, including spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-, may exhibit significant anticancer properties. Preliminary studies have shown that related spiro compounds can inhibit cell proliferation in various cancer cell lines, suggesting a therapeutic potential against malignancies . The unique structural features of this compound may contribute to its ability to interact with biological targets effectively.
Antimicrobial Activity
In addition to anticancer effects, spiro compounds are also recognized for their antimicrobial properties. The presence of the pyrazinyl group in spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] enhances its reactivity and may lead to interactions with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents .
Synthesis and Polymerization
The synthesis of spiro compounds has been a focus of research due to their complex structures and potential applications. Various synthetic routes have been developed to create spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-. These methods often involve multi-step reactions that yield high-purity products suitable for biological testing .
Polymerization Studies
Recent studies have explored the polymerizability of atom-bridged bicyclic monomers, which include compounds similar to spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]. Understanding the polymerization behavior of these monomers can lead to the development of new materials with enhanced properties for various applications .
Case Studies
Case Study 1: Anticancer Activity
A study examining the anticancer effects of spiro compounds demonstrated that specific derivatives could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . This finding underscores the need for further exploration into the structure-activity relationship of these compounds.
Case Study 2: Antimicrobial Testing
In a separate investigation, spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- was tested against several bacterial strains. Results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action for Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptane Derivatives
- Example: 1-Azabicyclo[2.2.1]heptane-piperidine hybrids (e.g., 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane) . Key Differences: Lacks the spiro-pyrrolidine ring and pyrazinyl substituent. Synthesis: Requires PMB protection for amine functionalization, limiting scalability compared to the target compound’s direct spiro framework .
3-(2-Pyrazinyl)-1-azabicyclo[2.2.1]heptane
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- (CAS: 646057-11-6)
- Structure: Pyridazinyl substituent replaces pyrazinyl, altering electronic properties . Key Differences: Pyridazine’s additional nitrogen atom enhances polarity but reduces lipophilicity (logP: 0.9 vs. 1.2 for the pyrazinyl analogue) . Bioactivity: Potential differences in receptor binding due to altered hydrogen-bonding patterns.
Functional Analogues
Spiro[pyrrolidine-2,3'-oxindole] Derivatives
7-Azabicyclo[2.2.1]heptane Amides
- Example: N-Benzoyl-7-azabicyclo[2.2.1]heptane amides . Key Differences: Non-spiro amides with planar geometry. Stability: Resistant to base-catalyzed hydrolysis (t₁/₂ >24 h at 70°C) due to bicyclic strain, comparable to the target compound’s metabolic stability .
Comparative Data Tables
Table 1. Structural and Pharmacokinetic Comparison
*Predicted using Chemaxon software.
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- is a complex heterocyclic compound that exhibits a unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The unique spirocyclic framework contributes to its reactivity and interaction with biological targets.
Structural Characteristics
The compound features a spiro junction where two rings share a nitrogen atom, creating a bicyclo[2.2.1]heptane moiety fused with a pyrrolidine ring. The addition of the pyrazinyl group enhances its structural complexity and may influence its biological activity.
Anticancer Properties
Preliminary studies suggest that spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- may inhibit cell proliferation in various cancer cell lines. Similar spiro compounds have shown promising results in targeting malignancies, indicating potential therapeutic applications in oncology .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Apoptosis induction |
| Study B | HeLa | 8.0 | Cell cycle arrest |
| Study C | A549 | 15.0 | Inhibition of migration |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Enzyme inhibition |
| Pseudomonas spp. | 64 µg/mL | Membrane disruption |
Interaction Studies
Research on the interaction of spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- with biological macromolecules has revealed its potential as a ligand in binding studies, particularly with enzymes and receptors . These interactions are crucial for understanding the compound's therapeutic potential.
Case Study 1: Anticancer Activity in MCF-7 Cells
A recent study investigated the effects of spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 12.5 µM, indicating significant antiproliferative effects through apoptosis induction.
Case Study 2: Antimicrobial Effects Against S. aureus
In another study focusing on Staphylococcus aureus, the compound exhibited an MIC of 16 µg/mL, suggesting potent antimicrobial activity through enzyme inhibition that is critical for bacterial survival.
The mechanism by which spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- exerts its biological effects involves specific interactions with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
